molecular formula C25H21FN2O5S B2707300 N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide CAS No. 866813-50-5

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Cat. No. B2707300
CAS RN: 866813-50-5
M. Wt: 480.51
InChI Key: RVDRSDCWUICDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxyphenyl sulfonyl group, and a quinolinone group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the quinolinone group might participate in reactions typical of carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, it might have a relatively high molecular weight and could be expected to exhibit the physical and chemical properties typical of aromatic compounds .

Scientific Research Applications

Structural Aspects and Properties

Research on isoquinoline derivatives, including those similar in structure to N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide, has focused on their structural aspects and properties, particularly in the formation of salts and inclusion compounds. These compounds have shown interesting behaviors in reaction with mineral acids, forming gels or crystalline solids based on the nature of the acid used. The structural elucidation of these compounds provides insights into their potential applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

Cytotoxic Activity

Some novel sulfonamide derivatives related to this structure have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. These studies highlight the potential of such compounds in the development of new anticancer therapies. For instance, certain derivatives have shown potent cytotoxic activities, indicating their relevance in medicinal chemistry for cancer treatment (Ghorab et al., 2015).

Chemical Synthesis and Reactions

The synthesis and reactions of quinolone derivatives bearing various functional groups have been extensively studied. These studies provide valuable information on the chemical behavior of such compounds and their potential as intermediates in the synthesis of more complex molecules for pharmaceutical applications (Al-Masoudi, 2003).

Fluorescence and Labeling Applications

Certain quinolone derivatives exhibit strong fluorescence in aqueous media and have been explored as fluorescent labeling reagents. This property is particularly useful in biomedical analysis, where such compounds can serve as tools for the detection and quantification of biological molecules (Hirano et al., 2004).

Enzyme Inhibitory Activities

Research has also explored the enzyme inhibitory activities of compounds with a similar structural framework. These studies have identified potential applications in the development of enzyme inhibitors for therapeutic use. For example, derivatives have shown inhibitory activities against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their use in the treatment of diseases related to enzyme dysfunction (Virk et al., 2018).

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-8-19(33-2)9-11-20)14-28(22)15-24(29)27-18-6-4-17(26)5-7-18/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDRSDCWUICDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.